N-(3,5-dichlorophenyl)-2-iodobenzamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3,5-dichlorophenyl group and a 2-iodobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2-iodobenzamide typically involves the reaction of 3,5-dichloroaniline with 2-iodobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dichlorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Various substituted benzamides can be formed through substitution reactions.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the compound can be obtained depending on the reaction conditions.
Scientific Research Applications
Chemistry: N-(3,5-dichlorophenyl)-2-iodobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling reactions.
Biology and Medicine: Its derivatives have been studied for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound is structurally similar and has been studied for its effects on mycobacterial energetics.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another related compound with similar chemical properties.
Uniqueness: N-(3,5-dichlorophenyl)-2-iodobenzamide is unique due to the presence of both 3,5-dichlorophenyl and 2-iodobenzamide moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H8Cl2INO |
---|---|
Molecular Weight |
392.02 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C13H8Cl2INO/c14-8-5-9(15)7-10(6-8)17-13(18)11-3-1-2-4-12(11)16/h1-7H,(H,17,18) |
InChI Key |
HCRLEJMGRDCVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)I |
Origin of Product |
United States |
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